molecular formula C27H26O7 B2533772 Bletilol B CAS No. 147235-17-4

Bletilol B

Cat. No. B2533772
CAS RN: 147235-17-4
M. Wt: 462.498
InChI Key: QDTMSPUGALRFKA-HRFSGMKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bletilol B is a natural compound that can be found in Bletilla striata .


Molecular Structure Analysis

Bletilol B has a molecular formula of C27H26O7 and a molecular weight of 462.49 . It contains a total of 64 bonds, including 38 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 1 ester (aliphatic), 2 aromatic hydroxyls, and 3 ethers (aromatic) .

Safety and Hazards

The safety data sheet for Bletilol B suggests that in case of exposure, one should seek immediate medical attention. If inhaled, the victim should be moved to fresh air. If it comes into contact with skin or eyes, the affected area should be rinsed with water .

Future Directions

While specific future directions for Bletilol B are not available, the field of natural product research is continually evolving. New methodologies for the synthesis, analysis, and application of natural compounds like Bletilol B are being developed .

properties

IUPAC Name

[(3S,4S)-8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3/t20-,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTMSPUGALRFKA-HRFSGMKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101688453

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